3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid
Description
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a quinazoline derivative characterized by a fused bicyclic aromatic system (benzene and pyrimidine rings) substituted with a methyl group at position 3 and a propanoic acid side chain at position 1. Quinazoline derivatives are widely studied for their diverse biological activities, including enzyme inhibition and photophysical properties .
Properties
IUPAC Name |
3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-11(17)8-4-2-3-5-9(8)14(12(13)18)7-6-10(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPBWDLWBAIJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative with a formamide. This reaction is typically conducted under acidic or basic conditions with a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods: In industrial settings, this compound may be synthesized through a multi-step process involving the condensation of substituted o-nitrobenzylamines followed by reduction and cyclization steps. The scalability of these methods depends on the availability and cost of starting materials, as well as the efficiency of reaction steps.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazoline Core
The quinazoline ring undergoes nucleophilic substitution at positions 2 and 4 due to the electron-withdrawing effects of the carbonyl groups. Common reactions include:
-
Mechanistic Insight : Alkylation occurs via nucleophilic attack of the quinazoline nitrogen on the electrophilic carbon of ethyl chloroacetate .
Coupling Reactions via the Propanoic Acid Group
The carboxylic acid moiety participates in coupling reactions, forming amides or esters:
-
Key Observation : Activation of the carboxylic acid (e.g., via DCC) is critical for efficient amide bond formation .
Esterification and Hydrolysis
The propanoic acid group is esterified under acidic or basic conditions:
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Conditions | Product | Application | Source |
|---|---|---|---|
| PCl₅, toluene, 110°C | Quinazolinone-fused γ-lactam | Antitumor agent precursor | |
| Ac₂O, NaOAc, 120°C | Acetylated spiroquinazoline derivative | PDE7/8 inhibition activity |
Functionalization via the Quinazoline Ring
The methyl group at position 3 undergoes oxidation or halogenation:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | 3-Carboxy-2,4-dioxoquinazolinepropanoic acid | 60% | |
| Bromination | NBS, AIBN, CCl₄, reflux | 3-Bromomethylquinazoline derivative | 55% |
Biological Activity and Derivatives
Derivatives exhibit pharmacological properties:
| Derivative Class | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Peptide conjugates | PDE7 inhibition | 12 nM | |
| Hydrazide analogs | Antitumor (HeLa cells) | 8.5 µM |
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: Used as an intermediate in organic synthesis for the development of new chemical entities.
Biology: Potential biological activities can be explored, such as enzyme inhibition or interaction with specific proteins.
Medicine: Similar compounds have been studied for their potential in therapeutic applications including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Could be utilized in the development of specialty chemicals or as a building block in polymer science.
Mechanism of Action
The compound’s biological activity is likely due to its interaction with specific molecular targets. Inhibitory effects might involve binding to active sites of enzymes or receptors, disrupting normal cellular processes. The quinazoline moiety, for instance, is known to interfere with tyrosine kinase receptors, which are crucial in cell signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to its methyl ester counterpart .
Biological Activity
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique quinazoline structure, which includes a 2,4-dioxo group and a propanoic acid moiety. The molecular formula is with a molecular weight of 230.21 g/mol . Its structural features contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. In particular, derivatives of quinazoline-2,4(1H,3H)-dione have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold exhibited moderate to significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 9 | 65 |
| 15 | Escherichia coli | 15 | 75 |
| 14a | Candida albicans | 11 | 80 |
Anticancer Activity
The quinazoline derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression .
Other Biological Activities
In addition to antimicrobial and anticancer effects, quinazoline derivatives have demonstrated other pharmacological activities:
- Antioxidant : Some compounds exhibit significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
- Anti-inflammatory : Certain derivatives have been reported to reduce inflammation in preclinical models.
- Caspase Inhibition : Some studies suggest that these compounds may act as inhibitors of caspases, which are critical in apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several quinazoline derivatives found that compound 13 showed a notable inhibition zone against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Anticancer Research : A series of quinazoline derivatives were tested for their ability to inhibit cancer cell growth. The results indicated that specific modifications in the chemical structure enhanced potency against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
